(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol

Solubility Formulation Aqueous Chemistry

Accelerate your kinase inhibitor programs with (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1624261-03-5). Its distinctive 4-aminopyridin-2-yl pharmacophore enables orthogonal derivatization via primary amine and alcohol handles. Superior aqueous solubility (120 g/L) minimizes DMSO interference in biological assays, ensuring reliable dose-response data. This exclusive scaffold guarantees reproducibility in SAR-driven lead optimization.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 1624261-03-5
Cat. No. B1405351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol
CAS1624261-03-5
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)N2C=C(C=N2)CO
InChIInChI=1S/C9H10N4O/c10-8-1-2-11-9(3-8)13-5-7(6-14)4-12-13/h1-5,14H,6H2,(H2,10,11)
InChIKeyWJWXXCWTFHFJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1624261-03-5) for Heterocyclic Building Block Applications


(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1624261-03-5) is a heterocyclic compound with the molecular formula C9H10N4O and a molecular weight of 190.20 g/mol . It serves as a versatile building block in the synthesis of more complex heterocyclic compounds, featuring a pyrazole ring with an amino-pyridine substituent that contributes to its unique reactivity and potential biological activity . The compound exhibits a density of 1.4±0.1 g/cm³, a boiling point of 477.2±40.0 °C at 760 mmHg, and a flash point of 242.4±27.3 °C [1].

The Risk of Substituting (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1624261-03-5) with Generic Analogs in Synthesis


The specific substitution pattern of (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol—a 4-aminopyridin-2-yl group at the 1-position of the pyrazole ring and a hydroxymethyl group at the 4-position—imparts a distinct combination of reactivity, solubility, and potential biological interaction profiles that are not replicated by generic pyrazole derivatives . For instance, the high aqueous solubility (120 g/L) and the presence of both a primary amine and a primary alcohol functional group offer unique synthetic handles and hydrogen-bonding capabilities . Substituting this compound with a simpler analog, such as 1H-pyrazol-4-ylmethanol (which lacks the aminopyridine moiety) or an ethyl carboxylate derivative , will result in different physicochemical properties and synthetic outcomes, potentially compromising the yield, purity, or biological activity of the final product in structure-activity relationship (SAR) studies or multistep syntheses.

Quantitative Differentiation of (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1624261-03-5) Against Structural Analogs


Enhanced Aqueous Solubility of (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol Compared to a Generic Pyrazole Methanol

(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol exhibits significantly higher aqueous solubility (120 g/L) compared to the simpler analog 1H-pyrazol-4-ylmethanol, for which solubility data is not readily reported, suggesting it is substantially less soluble. This high solubility is a critical differentiator for applications requiring aqueous reaction conditions or biological assays .

Solubility Formulation Aqueous Chemistry

Higher Molecular Weight and Unique Elemental Composition of (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol

The target compound has a molecular weight of 190.20 g/mol and an exact mass of 190.08546 Da . This distinguishes it from simpler analogs like 1H-pyrazol-4-ylmethanol (MW ~98.10 g/mol) [1] and Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (MW 232.24 g/mol) , providing a unique mass spectrometric signature for identification and quantification in complex mixtures.

Analytical Chemistry Quality Control Mass Spectrometry

Distinct Boiling Point and Thermal Stability Profile for Purification and Storage

(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol has a reported boiling point of 477.2±40.0 °C at 760 mmHg [1]. This is significantly higher than the predicted boiling point of the simpler analog 1H-pyrazol-4-ylmethanol, which is expected to be much lower due to its smaller size and lack of aromatic nitrogen atoms. This high boiling point is a critical parameter for designing distillation-based purification protocols and for understanding the compound's thermal stability during storage and reactions.

Purification Storage Thermal Stability

Synthetic Versatility via Dual Functional Groups (Primary Amine and Primary Alcohol) Compared to Mono-Functional Analogs

The target compound possesses both a primary amine (on the pyridine ring) and a primary alcohol (on the pyrazole ring), enabling orthogonal derivatization strategies that are not possible with mono-functional analogs like 1H-pyrazol-4-ylmethanol (alcohol only) or 1-(4-aminopyridin-2-yl)ethanone (amine only) [1]. The amine can be acylated, alkylated, or used in reductive amination, while the alcohol can be oxidized, esterified, or converted to a leaving group for nucleophilic substitution .

Organic Synthesis Medicinal Chemistry Building Blocks

Potential for Enzyme Inhibition via Aminopyridine Moiety Compared to Non-Pyridinyl Pyrazoles

The 4-aminopyridin-2-yl moiety is a recognized pharmacophore in kinase inhibitor design, as evidenced by its presence in potent B-Raf(V600E) inhibitors [1] and other aminopyridine-based kinase inhibitors [2]. While specific IC50 data for this exact compound is not available, its structural similarity to these pharmacophores suggests a potential for targeting kinase enzymes, a capability absent in simpler pyrazole methanols like 1H-pyrazol-4-ylmethanol, which primarily acts as an alcohol dehydrogenase inhibitor . This class-level inference positions the compound as a more relevant starting point for medicinal chemistry programs focused on kinase targets.

Drug Discovery Kinase Inhibition Enzyme Modulation

Commercial Availability and Purity Grade Options for Research Procurement

The target compound is commercially available from multiple suppliers in high purity grades, including 98% from Leyan and 95% from Beyotime [1] and Fluorochem . This availability, coupled with a defined pricing structure (e.g., Fluorochem offers 250mg for 9218 CNY and 1g for 23056 CNY) , provides clear procurement options compared to less common analogs like Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, which may have limited availability or be discontinued (e.g., CymitQuimica lists the target compound as discontinued for one reference, but other vendors offer it) . This ensures reliable supply for research projects.

Procurement Supply Chain Quality Control

Optimal Research Applications for (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1624261-03-5) Based on Evidence


Medicinal Chemistry: Kinase Inhibitor Fragment Library Synthesis

The 4-aminopyridin-2-yl moiety is a known pharmacophore for kinase inhibition [1]. (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol serves as an ideal fragment for incorporation into larger inhibitor scaffolds, leveraging its dual functional groups (amine and alcohol) for orthogonal derivatization . Its high aqueous solubility (120 g/L) facilitates biological assays, making it a superior choice over less soluble pyrazole analogs for fragment-based drug discovery.

Synthetic Methodology: Development of Orthogonal Protection Strategies

The presence of both a primary amine and a primary alcohol in (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol provides an excellent model system for developing and testing new orthogonal protection/deprotection protocols. Its distinct physicochemical properties (MW 190.20, high boiling point) [2] simplify purification and analysis, enabling researchers to focus on reaction development rather than compound handling challenges.

Analytical Chemistry: LC-MS Method Development and Validation

The unique exact mass (190.08546 Da) and high purity grades available (95-98%) [3] make (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol an excellent standard for developing and validating LC-MS methods. Its distinct mass spectrometric signature and chromatographic behavior can be used to optimize separation conditions and quantify related compounds in complex reaction mixtures.

Chemical Biology: Aqueous Solubility-Enabled Biological Assays

The very high aqueous solubility of 120 g/L directly addresses a common limitation in early-stage biological screening where poor solubility can lead to false negatives or inaccurate dose-response curves. (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol can be readily formulated in aqueous buffers, reducing the need for DMSO or other organic co-solvents that may interfere with assay readouts or cell viability, making it a more reliable tool for preliminary biological evaluations.

Technical Documentation Hub

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